[2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
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Overview
Description
[2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a complex organic compound that features a fluorinated pyrimidine ring fused with an octahydrocyclopenta[c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multi-step organic reactions One common approach includes the initial formation of the fluoropyrimidine ring, followed by the construction of the octahydrocyclopenta[c]pyrrole moietySpecific reagents and conditions, such as the use of 3-chloroperbenzoic acid (m-CPBA) for oxidation and ZnEt2 for complex formation, are often employed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like m-CPBA.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation reactions.
Common Reagents and Conditions
Common reagents include m-CPBA for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, [2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into biological pathways.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products.
Mechanism of Action
The mechanism of action of [2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine ring can form strong interactions with active sites, while the octahydrocyclopenta[c]pyrrole moiety provides structural stability. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- (2,5-Difluoro-4-(6-((3aR,5s,6aS)-2-((tetrahydro-2H-pyran-4-yl)methyl)octahydrocyclopenta[c]pyrrol-5-yl)amino)pyridazin-3-yl)phenyl)(imino)(methyl)-λ6-sulfanone
- 2-(1,5-Dimethyl-3-phenyl-1H-pyrrol-2-yl)-N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)-2-oxoacetamide
Uniqueness
What sets [2-(5-Fluoropyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol apart from similar compounds is its specific combination of a fluorinated pyrimidine ring with an octahydrocyclopenta[c]pyrrole structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16FN3O |
---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
[2-(5-fluoropyrimidin-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C12H16FN3O/c13-10-4-14-11(15-5-10)16-6-9-2-1-3-12(9,7-16)8-17/h4-5,9,17H,1-3,6-8H2 |
InChI Key |
JCGSQYPMAHRMBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NC=C(C=N3)F |
Origin of Product |
United States |
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